Technical Monograph: 3-(Aminomethyl)oxetan-3-amine Dihydrochloride
Technical Monograph: 3-(Aminomethyl)oxetan-3-amine Dihydrochloride
High-Fidelity Scaffolding for Physicochemical Optimization in Medicinal Chemistry
Executive Summary
3-(Aminomethyl)oxetan-3-amine dihydrochloride (CAS: 1609345-94-9) represents a high-value, conformationally restricted building block used to modulate the physicochemical properties of small molecule drugs. Unlike flexible alkyl linkers, this oxetane-based diamine acts as a rigid "gem-dimethyl" bioisostere that simultaneously lowers lipophilicity (LogD), blocks metabolic soft spots, and introduces a defined vector between two exit points. This guide provides a comprehensive technical analysis of its utility, synthesis, and handling for drug discovery applications.[1][2]
Part 1: Chemical Identity & Physicochemical Profile[3][4][5]
The compound exists primarily as a dihydrochloride salt to ensure stability against ring-opening and polymerization, which are risks associated with the free base form of strained ethers.
Table 1: Technical Specifications
| Property | Specification |
| IUPAC Name | 3-(Aminomethyl)oxetan-3-amine dihydrochloride |
| CAS Number (2HCl Salt) | 1609345-94-9 |
| CAS Number (Free Base) | 1098517-90-8 |
| Molecular Formula | C₄H₁₀N₂O[3][4] · 2HCl |
| Molecular Weight | 175.06 g/mol (Salt); 102.14 g/mol (Base) |
| Appearance | White to off-white hygroscopic solid |
| Solubility | High in Water, DMSO, Methanol; Low in DCM, THF |
| pKa (Calculated) | ~7.8 (Ring amine), ~9.5 (Methyl amine) |
| Storage | -20°C, under inert atmosphere (Argon/Nitrogen) |
Part 2: Strategic Value in Drug Design
The "Oxetane Effect"
The incorporation of the oxetane ring at the 3-position offers a distinct advantage over cyclobutane or gem-dimethyl groups. The oxygen atom in the ring exerts a strong electron-withdrawing effect, reducing the pKa of the attached amine (the 3-amino group) by 2–3 units compared to a standard cyclohexylamine. This reduction in basicity improves membrane permeability and reduces hERG liability while maintaining solubility.
Structural Vector Analysis
This scaffold provides a gem-disubstituted geometry.
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Vector A (Ring Amine): Projects directly from the ring, offering a rigid attachment point.
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Vector B (Aminomethyl): Projects through a methylene spacer, providing a degree of rotational freedom while maintaining a specific distance from the core.
This dual-vector arrangement makes it an ideal minimalist linker for PROTACs or fragment linking, where controlling the exit angle is critical for ternary complex formation.
Decision Logic: When to Use
The following decision tree illustrates the logical causality for selecting this scaffold over traditional linkers.
Figure 1: Strategic decision matrix for scaffold selection in lead optimization.
Part 3: Synthetic Pathways & Causality
The synthesis of 3,3-disubstituted oxetanes is non-trivial due to the ring strain (~107 kJ/mol). The most robust route avoids harsh acidic conditions that could trigger ring opening (formation of allylic alcohols).
The Strecker-Reduction Protocol
The preferred industrial route utilizes a Strecker synthesis on 3-oxetanone, followed by nitrile reduction. This approach is superior to alkylation strategies because it installs both nitrogen functionalities in high yield without competing elimination reactions.
Figure 2: The Strecker-Reduction synthetic pathway for generating the gem-diamine core.
Part 4: Experimental Protocols
Synthesis of 3-(Aminomethyl)oxetan-3-amine Dihydrochloride
Note: This protocol assumes the use of 3-oxetanone as the starting material.[5]
Step 1: Strecker Reaction (Formation of Amino-Nitrile)
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Reagents: 3-Oxetanone (1.0 eq), Trimethylsilyl cyanide (TMSCN, 1.2 eq), 7N Ammonia in Methanol (excess).
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Procedure: Dissolve 3-oxetanone in 7N NH3/MeOH at 0°C. Add TMSCN dropwise to control the exotherm.
-
Causality: The low temperature prevents polymerization of the oxetanone. Ammonia acts as both the solvent and the reactant to form the imine in situ, which is then trapped by cyanide.
-
Workup: Concentrate under reduced pressure. The amino-nitrile is often stable enough to be used directly but should be kept cool.
Step 2: Reduction of Nitrile
-
Reagents: Lithium Aluminum Hydride (LiAlH4, 2.5 eq) or H2 (50 psi) with Raney Nickel.
-
Solvent: Anhydrous THF (for LiAlH4) or Ethanol/NH3 (for Hydrogenation).
-
Procedure (LiAlH4): Suspend LiAlH4 in THF at 0°C. Add the amino-nitrile solution dropwise. Reflux for 2–4 hours.
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Quenching (Critical): Cool to 0°C. Perform the Fieser quench (Water, 15% NaOH, Water) carefully. The oxetane ring is stable to basic conditions but sensitive to the heat generated during quenching.
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Isolation: Filter the aluminum salts. Dry the filtrate (Na2SO4) and concentrate.
Step 3: Salt Formation
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Procedure: Dissolve the crude diamine oil in minimal ethanol. Add 4M HCl in Dioxane (2.5 eq) dropwise at 0°C.
-
Observation: A white precipitate forms immediately.
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Purification: Filter the solid and wash with cold diethyl ether.
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Why HCl? The dihydrochloride salt is non-volatile and resistant to oxidation, unlike the free amine which can absorb CO2 from the air.
Handling & Stability
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Hygroscopicity: The salt is extremely hygroscopic. Weighing should be done quickly or in a glovebox.
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Stability: Stable for >1 year at -20°C. In solution (water/buffer), it is stable for days, but avoid acidic aqueous solutions at high temperatures (>60°C) to prevent hydrolysis of the ether linkage.
Part 5: Application in Coupling Reactions
When using this building block in peptide coupling or amide bond formation, the differential reactivity of the two amines must be considered.
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Primary Aliphatic Amine (-CH2-NH2): More nucleophilic, less sterically hindered.
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Tertiary Carbon Amine (Ring-NH2): Less nucleophilic due to the electron-withdrawing oxygen and steric bulk of the quaternary center.
Selective Functionalization Strategy: To selectively couple the aminomethyl group:
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Perform the reaction at low temperature (-78°C to 0°C).
-
Use stoichiometric limiting electrophile.
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If high selectivity is required, use a mono-protected derivative (e.g., Boc-protection usually occurs preferentially on the aminomethyl group due to steric accessibility).
References
-
Wuitschik, G. et al. (2010). "Oxetanes as Promising Modules in Drug Discovery."[2][6][7][8][9] Angewandte Chemie International Edition.
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Burkhard, J. A. et al. (2010). "Synthesis and Structural Analysis of 3,3-Disubstituted Oxetanes." Organic Letters.
-
Bull, J. A. et al. (2016). "Oxetanes: Recent Advances in Synthesis and Application." Chemical Reviews.
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Barnes-Seeman, D. (2012). "The Role of Oxetanes in Drug Discovery." Journal of Medicinal Chemistry.
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PubChem Database. (2024). "Compound Summary: 3-(Aminomethyl)oxetan-3-amine." National Library of Medicine.
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- 4. chemscene.com [chemscene.com]
- 5. CN102875499A - Preparation method of 3-aminomethyl oxetane and its organic acid salts - Google Patents [patents.google.com]
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